molecular formula C13H10N2O B3063949 1-(9H-beta-Carbolin-3-yl)ethan-1-one CAS No. 82596-93-8

1-(9H-beta-Carbolin-3-yl)ethan-1-one

Cat. No. B3063949
CAS RN: 82596-93-8
M. Wt: 210.23 g/mol
InChI Key: MPLXFBXMWYMAFN-UHFFFAOYSA-N
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Description

1-(9H-beta-Carbolin-3-yl)ethan-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as harmanone and belongs to the class of beta-carbolines.

Mechanism of Action

The exact mechanism of action of 1-(9H-beta-Carbolin-3-yl)ethan-1-one is not fully understood. However, it has been shown to interact with various receptors in the brain, including the serotonin and dopamine receptors. It also exhibits antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that 1-(9H-beta-Carbolin-3-yl)ethan-1-one can modulate various biochemical and physiological processes in the body. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. It also increases the levels of glutathione, an antioxidant that protects cells from oxidative stress. Additionally, it has been shown to decrease the levels of pro-inflammatory cytokines, which are involved in the development of various diseases.

Advantages and Limitations for Lab Experiments

1-(9H-beta-Carbolin-3-yl)ethan-1-one has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. It also exhibits a wide range of biological activities, making it a versatile compound for studying various biochemical and physiological processes. However, its limitations include its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 1-(9H-beta-Carbolin-3-yl)ethan-1-one. One area of interest is its potential use as a therapeutic agent for neurodegenerative diseases. Further studies are needed to elucidate its mechanism of action and potential side effects. Additionally, its anti-tumor properties warrant further investigation for its potential use in cancer treatment. Further studies are also needed to optimize its synthesis and improve its solubility in water for in vivo applications.
In conclusion, 1-(9H-beta-Carbolin-3-yl)ethan-1-one is a promising compound with potential applications in various fields. Its neuroprotective, anti-inflammatory, and anti-tumor properties make it a versatile compound for studying various biochemical and physiological processes. Further research is needed to fully understand its mechanism of action and potential applications in medicine.

Scientific Research Applications

1-(9H-beta-Carbolin-3-yl)ethan-1-one has been studied for its potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. It has been shown to have neuroprotective properties and can prevent neuronal cell death induced by oxidative stress. It also exhibits anti-inflammatory and anti-tumor properties, making it a potential candidate for cancer treatment. Additionally, it has been studied for its potential use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

1-(9H-pyrido[3,4-b]indol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O/c1-8(16)12-6-10-9-4-2-3-5-11(9)15-13(10)7-14-12/h2-7,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPLXFBXMWYMAFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC=C2C(=C1)C3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90509895
Record name 1-(9H-beta-Carbolin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90509895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(9H-beta-Carbolin-3-yl)ethan-1-one

CAS RN

82596-93-8
Record name 1-(9H-beta-Carbolin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90509895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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